3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a chloro group, a cyclopropyl group, and a hydroxypropyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the chloro group and the cyclopropyl group is achieved through specific substitution reactions. The hydroxypropyl group is then added via a hydroxyalkylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process involves techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution of the chloro group can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The chloro group and the hydroxypropyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide
- 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-benzenesulfonamide
Uniqueness
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzenesulfonamide core, which can influence its reactivity and binding properties. This structural difference can lead to variations in its chemical behavior and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-9-11(14)3-2-4-13(9)19(17,18)15-8-7-12(16)10-5-6-10/h2-4,10,12,15-16H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSBGGMOQCYFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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